molecular formula C4H11N3O B13076226 (1Z)-N'-hydroxy-3-(methylamino)propanimidamide

(1Z)-N'-hydroxy-3-(methylamino)propanimidamide

Cat. No.: B13076226
M. Wt: 117.15 g/mol
InChI Key: PHRUWATXNWJXMZ-UHFFFAOYSA-N
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Description

N’-hydroxy-3-(methylamino)propanimidamide is a chemical compound with the molecular formula C4H11N3O and a molecular weight of 117.15 g/mol . It is known for its unique structure, which includes an amidine group, a hydroxyl group, and a methylamino group. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-hydroxy-3-(methylamino)propanimidamide can be synthesized from 3-methylaminopropionitrile. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of N’-hydroxy-3-(methylamino)propanimidamide typically involves large-scale synthesis using the same basic steps as the laboratory synthesis. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(methylamino)propanimidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-3-(methylamino)propanimidamide derivatives with additional oxygen atoms, while reduction may yield simpler amine derivatives .

Scientific Research Applications

N’-hydroxy-3-(methylamino)propanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(methylamino)propanimidamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the specific targets .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-3-(methylamino)propanamide
  • N-hydroxy-3-(ethylamino)propanimidamide
  • N-hydroxy-3-(dimethylamino)propanimidamide

Uniqueness

N’-hydroxy-3-(methylamino)propanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C4H11N3O

Molecular Weight

117.15 g/mol

IUPAC Name

N'-hydroxy-3-(methylamino)propanimidamide

InChI

InChI=1S/C4H11N3O/c1-6-3-2-4(5)7-8/h6,8H,2-3H2,1H3,(H2,5,7)

InChI Key

PHRUWATXNWJXMZ-UHFFFAOYSA-N

Isomeric SMILES

CNCC/C(=N/O)/N

Canonical SMILES

CNCCC(=NO)N

Origin of Product

United States

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